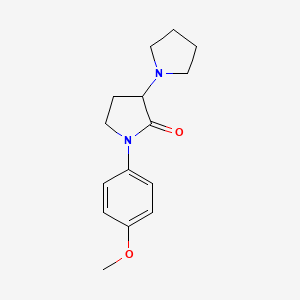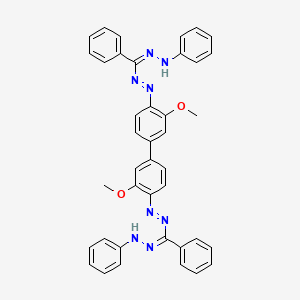
Tetrazole Blue Diformazan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrazole Blue Diformazan is a compound belonging to the tetrazole family, characterized by its unique structure containing a five-membered ring with four nitrogen atoms and one carbon atom. This compound is known for its vibrant blue color and is widely used in various scientific applications, particularly in the field of biochemistry for detecting and quantifying reactive oxygen species (ROS) through the formation of formazan precipitates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrazole Blue Diformazan can be synthesized through the reduction of nitroblue tetrazolium (NBT) in the presence of reactive oxygen species. The reaction typically involves the use of reducing agents such as NADH or NADPH, which donate electrons to NBT, resulting in the formation of the blue formazan product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled reduction of NBT under specific conditions to ensure high yield and purity of the final product. The reaction is usually carried out in aqueous media, and the product is purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions: Tetrazole Blue Diformazan primarily undergoes reduction reactions. The reduction of NBT to formazan is a key reaction, which is facilitated by the presence of reactive oxygen species or other reducing agents .
Common Reagents and Conditions:
Reducing Agents: NADH, NADPH
Reaction Conditions: Aqueous media, controlled temperature and pH
Major Products Formed: The major product formed from the reduction of NBT is this compound, which is characterized by its blue color and insolubility in water .
Aplicaciones Científicas De Investigación
Tetrazole Blue Diformazan has a wide range of applications in scientific research, including:
Biochemistry: Used as a staining agent to detect and quantify reactive oxygen species in cells and tissues.
Medicine: Employed in diagnostic assays to measure oxidative stress levels in biological samples.
Chemistry: Utilized in various analytical techniques to study redox reactions and electron transfer processes.
Mecanismo De Acción
The mechanism of action of Tetrazole Blue Diformazan involves its reduction from nitroblue tetrazolium in the presence of reactive oxygen species. The reduction process leads to the formation of an insoluble blue formazan product, which can be visually detected and quantified. This reaction is commonly used to assess the level of oxidative stress in biological samples .
Comparación Con Compuestos Similares
Nitroblue Tetrazolium (NBT): The precursor to Tetrazole Blue Diformazan, used in similar applications for detecting reactive oxygen species.
Triphenyl Tetrazolium Chloride (TTC): Another tetrazolium compound used in viability assays and to detect dehydrogenase activity in cells.
Methylthiazolyldiphenyl-tetrazolium Bromide (MTT): Widely used in cell viability assays to measure metabolic activity.
Uniqueness: this compound is unique due to its specific application in detecting reactive oxygen species and its vibrant blue color, which provides a clear visual indication of the presence of ROS. Its insolubility in water also makes it suitable for various staining and analytical techniques .
Propiedades
Fórmula molecular |
C40H34N8O2 |
|---|---|
Peso molecular |
658.7 g/mol |
Nombre IUPAC |
N'-anilino-N-[4-[4-[[(Z)-N-anilino-C-phenylcarbonimidoyl]diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]iminobenzenecarboximidamide |
InChI |
InChI=1S/C40H34N8O2/c1-49-37-27-31(23-25-35(37)43-47-39(29-15-7-3-8-16-29)45-41-33-19-11-5-12-20-33)32-24-26-36(38(28-32)50-2)44-48-40(30-17-9-4-10-18-30)46-42-34-21-13-6-14-22-34/h3-28,41-42H,1-2H3/b45-39-,46-40-,47-43?,48-44? |
Clave InChI |
UHSASKDUISVCQP-DBPDIXJWSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=N/C(=N\NC3=CC=CC=C3)/C4=CC=CC=C4)OC)N=N/C(=N\NC5=CC=CC=C5)/C6=CC=CC=C6 |
SMILES canónico |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC(=NNC3=CC=CC=C3)C4=CC=CC=C4)OC)N=NC(=NNC5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-[[[(2,5-diiodobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13807618.png)
![N-(7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)acetamide](/img/structure/B13807624.png)
![3-Pyridinecarbonitrile, 5-[(3,4-dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13807636.png)

![(2S)-2-acetamido-N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-methylbutanediamide](/img/structure/B13807647.png)
![2-Bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B13807648.png)

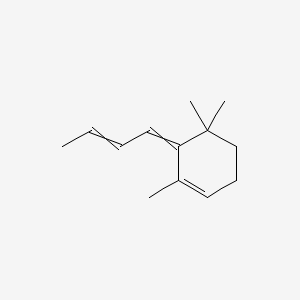
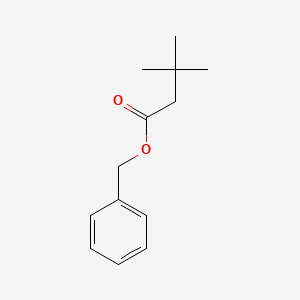

![(Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol](/img/structure/B13807672.png)
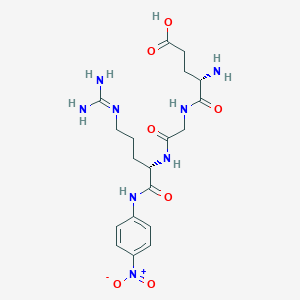
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(2-naphthalenylsulfonyl)-](/img/structure/B13807682.png)
